molecular formula C16H12ClN3O B606307 Bobcat339

Bobcat339

Cat. No.: B606307
M. Wt: 297.74 g/mol
InChI Key: QMGYGOOYCNTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bobcat339 is a potent and selective cytosine-based inhibitor of ten-eleven translocation (TET) enzymes, specifically TET1 and TET2. It has been widely used in the field of epigenetics for its ability to inhibit the conversion of 5-methylcytosine to 5-hydroxymethylcytosine, thereby affecting DNA methylation and gene transcription .

Mechanism of Action

Target of Action

Bobcat339 is a synthetic small molecule that primarily targets the Ten-Eleven Translocation (TET) enzyme family, which includes TET1, TET2, and TET3 . These enzymes play a crucial role in active DNA demethylation in the eukaryotic genome . They catalyze the oxidation of 5-methylcytosine (5mC) in DNA to hydroxymethyl-C, formyl-C, and carboxy-C . This process typically leads to gene activation and epigenetic remodeling .

Mode of Action

This compound is a cytosine-based inhibitor that is predicted to bind to the catalytic pockets of TET proteins . It has been reported to have mid-μM inhibitory activity against TET1 and TET2 . It has been observed that the inhibitory activity of this compound is directly correlated with cu(ii) content .

Biochemical Pathways

The TET enzymes, targeted by this compound, are involved in the conversion of 5mC to 5-hydroxymethylcytosine (5hmC), a key step in removing DNA methylation marks . This process affects the epigenetic regulation of genes. By inhibiting TET enzymes, this compound can potentially alter the levels of 5mC and 5hmC in the DNA, thereby affecting gene expression and cellular functions .

Pharmacokinetics

It is known that this compound is prepared in dimethyl sulfoxide (dmso) at 100 mm and is incubated with cells at 50 μm for 48 hours prior to collection and extraction of genomic dna .

Result of Action

This compound has been observed to block oocyte maturation and trigger early apoptosis in porcine models . It disrupts spindle architecture and chromosome alignment, probably due to a significant loss of 5hmC and a concurrent increase in 5mC . Furthermore, early parthenogenetic embryos treated with this compound exhibited abnormal 5mC and 5hmC levels, resulting in compromised cleavage and blastocyst rate .

Action Environment

It is worth noting that the inhibitory activity of this compound has been found to be directly correlated with cu(ii) content . This suggests that the presence of certain environmental contaminants, such as copper ions, could potentially enhance the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bobcat339 can be synthesized through a multi-step process involving the following key steps :

    Starting Material: 5-chlorocytosine is used as the starting material.

    Reaction with 3-biphenylboronic acid: The starting material is reacted with 3-biphenylboronic acid in the presence of copper(II) acetate and N,N,N’,N’-tetramethylethylenediamine (TEMED) in a methanol-water mixture.

    Purification: The reaction mixture is subjected to flash chromatography to isolate the desired product, which is further purified by washing with water to remove any residual copper(II) acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Bobcat339 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions, which can influence its inhibitory activity .

Common Reagents and Conditions

    Reagents: Copper(II) acetate, 3-biphenylboronic acid, TEMED.

    Conditions: Reactions are typically carried out in a methanol-water mixture at room temperature.

Major Products

The major product of the synthesis is this compound itself, which is isolated and purified through chromatography and washing steps .

Scientific Research Applications

Bobcat339 has a wide range of applications in scientific research, particularly in the field of epigenetics :

    Epigenetics: Used to study the role of TET enzymes in DNA methylation and gene transcription.

    Cancer Research: Investigated for its potential to modulate gene expression in cancer cells.

    Neuroscience: Used to explore the effects of DNA methylation on neuronal function and development.

    Pharmaceutical Development: Serves as a starting point for the development of new therapeutics targeting DNA methylation.

Comparison with Similar Compounds

Bobcat339 is unique in its selectivity for TET1 and TET2 enzymes . Similar compounds include:

    5-Fluoro-2’-deoxycytidine: An inhibitor of DNA methyltransferase.

    5-Methyl-2’-deoxycytidine: A pyrimidine nucleoside that signals de novo DNA methylation.

    Nanaomycin A: A selective inhibitor of DNMT3B.

These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in inhibiting TET enzymes.

Properties

IUPAC Name

4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-14-10-20(16(21)19-15(14)18)13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-10H,(H2,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGYGOOYCNTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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